(2-Benzylphenyl)(3-fluorophenyl)methanone
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Overview
Description
(2-Benzylphenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C20H15FO It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylphenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-benzylphenyl and 3-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2-Benzylphenyl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzophenone derivatives .
Scientific Research Applications
(2-Benzylphenyl)(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzylphenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorophenyl)(phenyl)methanone
- (3,5-Difluorophenyl)(o-tolyl)methanone
- (3,4-Difluorophenyl)(2-ethylphenyl)methanone
Uniqueness
(2-Benzylphenyl)(3-fluorophenyl)methanone is unique due to the presence of both benzyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
394-74-1 |
---|---|
Molecular Formula |
C20H15FO |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2-benzylphenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C20H15FO/c21-18-11-6-10-17(14-18)20(22)19-12-5-4-9-16(19)13-15-7-2-1-3-8-15/h1-12,14H,13H2 |
InChI Key |
QBPOTWVGERJTLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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